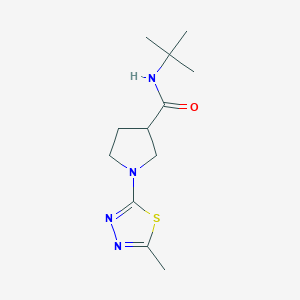

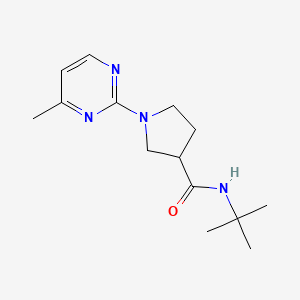

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity .

Biochemical Pathways

The inhibition of the urease enzyme disrupts the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can affect the pH balance within the microorganism, as the production of ammonia typically leads to an increase in pH . The downstream effects of this disruption can vary depending on the specific microorganism, but it generally leads to a decrease in the microorganism’s virulence .

Pharmacokinetics

The compound’s ability to inhibit the urease enzyme suggests that it can effectively reach its target within the microorganism

Result of Action

The result of the compound’s action is a decrease in the virulence of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts the microorganism’s ability to regulate its internal pH, which can lead to a decrease in its ability to cause disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its ability to inhibit the urease enzyme . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound and affect its efficacy

Propriétés

IUPAC Name |

N-cyclopropyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-7-13-14-11(18-7)15-4-5-17-9(6-15)10(16)12-8-2-3-8/h8-9H,2-6H2,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDMKTUJILGGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2CCOC(C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469925.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B6469933.png)

![N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469963.png)

![N-tert-butyl-1-[(pyridin-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469968.png)

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B6469998.png)

![N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470002.png)

![N-cyclopropyl-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6470009.png)